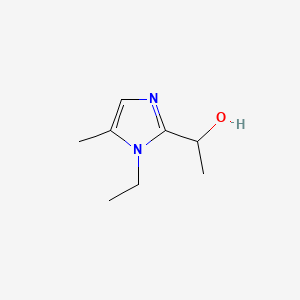
1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl and a methyl group attached to the imidazole ring, along with an ethan-1-ol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of 1-ethyl-5-methylimidazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetonitrile, followed by the addition of an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethanal or 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethanoic acid.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-ol
- 2-(1H-Imidazol-1-yl)ethanol
- 1-Methyl-2-trichloroacetylimidazole
Uniqueness
1-(1-Ethyl-5-methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the ethan-1-ol moiety, provides distinct properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-4-10-6(2)5-9-8(10)7(3)11/h5,7,11H,4H2,1-3H3 |
InChI Key |
XMIXSZWVBLXTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















